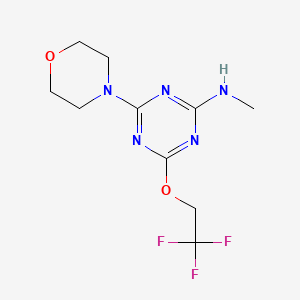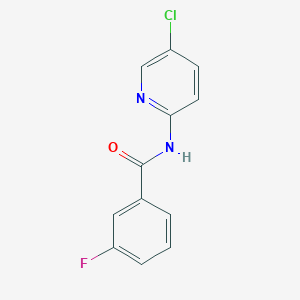![molecular formula C15H11ClN4O2 B5718266 N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Mechanism of Action
The exact mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including AKT, mTOR, and p70S6K. Additionally, it has been shown to inhibit the activity of DNA-PK, a protein involved in DNA repair, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, its effects on normal cells and tissues are not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its ability to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory and antimicrobial properties. However, its effects on normal cells and tissues are not fully understood, and further research is needed to determine its potential toxicity and side effects.
Future Directions
There are several potential future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its effects on normal cells and tissues. Other potential future directions include the development of new antimicrobial and anti-inflammatory agents based on this compound, as well as its potential use in combination therapy with other cancer treatments.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions. The starting material, 4-chlorophenol, is reacted with 4-nitrophenylacetic acid to form 4-(4-chlorophenoxy)phenylacetic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-1,2,4-triazole-3-amine to form N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination therapy with other cancer treatments.
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-1-5-12(6-2-10)22-13-7-3-11(4-8-13)19-15(21)14-17-9-18-20-14/h1-9H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTZLHNYEJDQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=NN2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5718193.png)



![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)


![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)